Product packaging for Hydroxypropanedial(Cat. No.:CAS No. 497-15-4)

Hydroxypropanedial

Cat. No.: B014536
CAS No.: 497-15-4
M. Wt: 88.06 g/mol
InChI Key: NVXLIZQNSVLKPO-UHFFFAOYSA-N
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Description

Broad Overview of Hydroxypropanedial's Role in Diverse Chemical Pathways this compound plays a role in diverse chemical pathways, particularly those involving carbohydrate metabolism and degradation.cymitquimica.comIt can participate in condensation reactions, including the Maillard reaction, which is important in food chemistry and leads to the formation of browning compounds when reductones react with amino acids.acs.orgcymitquimica.comresearchgate.netIts aldehyde functionality allows it to undergo oxidation to form carboxylic acids or reduction to yield alcohols.cymitquimica.comthis compound has also been studied in the context of atmospheric chemistry, being quantified as a product in the photooxidation of isoprene.copernicus.orgFurthermore, it is considered as a potential reductone catalyst in certain organic synthesis reactions, such as a revisited Stetter reaction using biobased reagents.google.comIn biological contexts, this compound has been discussed in relation to the oxidative cleavage of RNA.nih.gov

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₄O₃ cymitquimica.combiosynth.com
Molecular Weight88.06 g/mol chemicalbook.combiosynth.com
AppearanceOff-White To Light (Or Pale) Brown Solid cymitquimica.comchemicalbook.com
CAS Number497-15-4 chemicalbook.combiosynth.com
Melting Point149 °C (decomposes) wikipedia.org
ChemSpider ID3650542 chemspider.com
PubChem CID3034155 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O3 B014536 Hydroxypropanedial CAS No. 497-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXLIZQNSVLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902415
Record name Tartronaldehyde
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Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

497-15-4
Record name 2-Hydroxypropanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reductone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tartronaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REDUCTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0YG3SBR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143 °C
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Pathways of Hydroxypropanedial

Chemical Synthesis of Hydroxypropanedial

Information regarding the direct chemical synthesis of this compound through specific routes, such as those involving dihydroxyacetone and metal catalysts, is limited in the consulted sources.

Specific details on the synthesis of this compound directly from dihydroxyacetone utilizing metal catalysts, such as copper acetate (B1210297), were not found within the scope of the conducted literature search. While the synthesis and properties of copper acetate are documented researchgate.netgoogle.comatamanchemicals.comrsc.org, its application specifically for the conversion of dihydroxyacetone to this compound was not identified.

Enzymatic Formation of this compound

Enzymatic Synthesis Mechanisms

Enzymes are biological catalysts that can facilitate a wide range of chemical reactions under mild conditions. funaab.edu.ngwikipedia.orglibretexts.org Enzymatic synthesis mechanisms typically involve the interaction of an enzyme with a substrate to form an enzyme-substrate complex, lowering the activation energy of the reaction. funaab.edu.nglibretexts.org While direct enzymatic synthesis pathways specifically for this compound are not explicitly detailed in the search results, the involvement of enzymes in the formation of this compound in biological systems, particularly during microbial metabolism, suggests the existence of enzymatic mechanisms.

Enzymes like oxidoreductases and lyases are known to be involved in the metabolism of various organic compounds, including carbohydrates and aldehydes, which are structurally related to this compound. The formation of this compound in certain musts and wines, often associated with microbial activity, implies enzymatic catalysis in its production. mdpi.comresearchgate.netmdpi.com

Microbial Metabolism and this compound Production (e.g., in Fermentation)

Microbial metabolism, particularly during fermentation processes, is a known source of this compound. cymitquimica.commdpi.comresearchgate.netupatras.gr Microorganisms, including certain yeasts and bacteria, can produce this compound as a metabolic byproduct. mdpi.comresearchgate.netupatras.gr

For example, microorganisms such as Saccharomyces cerevisiae and Leuconostoc oenos, which are involved in winemaking, can form this compound. mdpi.com Additionally, Botrytis cinerea grape attack can lead to the formation of this compound in grapes. mdpi.com this compound is described as a triose reductone that can be isolated from musts and wines produced from botrytized grapes. researchgate.net While normally present at very low concentrations in dry white or red wines, its levels can be significantly higher in the presence of Botrytis cinerea and other damaging molds. researchgate.net

Malolactic fermentation (MLF), carried out by lactic acid bacteria such as Oenococcus oeni, can also produce this compound, although typically at very low odor thresholds. mdpi.commdpi.com The formation of carbonyl compounds, including this compound, during MLF contributes to the complexity of wine aroma. mdpi.com The production of this compound in fermentation highlights the role of specific microbial metabolic pathways in its biosynthesis. mdpi.comresearchgate.netmdpi.com

Mechanistic Investigations of Hydroxypropanedial Reactivity

Reaction Pathways Involving Hydroxypropanedial as a Precursor or Intermediate

This compound participates in diverse reaction pathways, acting either as an initial reactant or as a transient species formed during the transformation of other compounds. Its reactivity is influenced by its structural features, including the presence of carbonyl groups and a hydroxyl group on the central carbon.

Reactions in Complex Food Matrices (e.g., Wine)

This compound has been identified in food matrices such as musts and wines. Its presence and concentration can vary significantly depending on factors like grape quality and the presence of mold infections. acs.org In these complex environments, this compound can be involved in reactions that impact the sensory properties and chemical stability of the product.

This compound has been synthesized from dihydroxyacetone, forming a red precipitate of copper oxide with copper acetate (B1210297). acs.org This synthesis method highlights its relationship to other simple carbohydrates.

This compound levels in musts and wines from sound grapes are generally low, typically below 2.5 mg/L. acs.org However, in musts and dry wines from grapes of poor quality, higher concentrations, up to 20 mg/L in dry white wines with acetic problems, have been observed. acs.org Sweet white table wines, particularly those made from grapes infected by desirable Botrytis (noble rot), can exhibit high levels of this reductone, with significant diversity depending on origin and grape quality. acs.org If grapes are severely attacked by B. cinerea, this compound levels may increase substantially, potentially reaching 1 g/L in spoiled grapes, making it a potential marker for grape sanitary quality. acs.org

Sample TypeThis compound Level (mg/L)Notes
Musts from sound grapes< 2.5Generally low levels
Dry white wines (sound)< 2.5Generally low levels
Red wines (sound)< 2.5Generally low levels
Dry white wines (poor quality, acetic problems)Up to 20Higher concentrations observed
Sweet white table winesHigh levelsSignificant diversity based on origin/quality
Spoiled grapes (B. cinerea attack)Up to 1000 (1 g/L)Potential marker for sanitary quality
Involvement in Browning Reactions with Amino Acids

This compound can react with amino acids, leading to the formation of browning compounds. acs.orgsci-hub.se This type of reaction is also observed with other dicarbonyl compounds present in food matrices, such as glyoxal, methylglyoxal, and diacetyl. acs.org These browning reactions contribute to the color development in certain food products.

Atmospheric Chemistry and Interfacial Processes

This compound is also relevant in atmospheric chemistry, particularly in aqueous phases like cloud droplets and aerosol particles. Reactions occurring at the air-water interface of these particles can significantly influence atmospheric composition. acs.orgcopernicus.org

This compound in Aqueous Interfacial Chemistry

Modeling studies investigating tropospheric aqueous interfacial chemistry have indicated the presence and potential increase in concentration of this compound in these environments. acs.org The interface of aqueous atmospheric particles can act as a reaction site, and the specific properties of the interface can lead to surface enrichment of certain species and altered reaction rates compared to the bulk aqueous phase. acs.orgrsc.orgresearchgate.net A concentration increase in this compound by an average of 10% was modeled in one study focusing on interfacial processes. acs.org

Biological Reaction Systems

This compound has been identified in biological contexts, notably in fermented products such as musts and wines. Its presence in these systems can be attributed to the metabolic activities of microorganisms, including Saccharomyces cerevisiae and Leuconostoc oenos. mdpi.comvdoc.pub Furthermore, it can form in grapes as a consequence of infection by Botrytis cinerea. mdpi.comvdoc.pub

Functionally, this compound is recognized as a triose reductone. vdoc.pubgatech.edu This classification highlights its characteristic enediol structure, which confers redox properties. vdoc.pubgatech.edu These properties are linked to its observed antioxidative capabilities, potentially acting by scavenging reactive oxygen species or donating hydrogen atoms to free radicals. ufba.br this compound is also known to participate in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is significant in food chemistry and biological aging processes. acs.org

Degradation Pathways (e.g., Polymerization of Aldehydes)

This compound can arise as a degradation product of other compounds. Studies on the hydrolytic degradation of nitroglycerin (NG), a nitrate (B79036) ester, under mild alkaline conditions have identified 2-hydroxypropanedial as an intermediate product. researchgate.netchem960.com This degradation pathway involves denitration steps.

Regarding its own degradation, polymerization is a potential pathway for aldehydes, including this compound. In studies investigating the carbon mass balance during nitroglycerin hydrolysis, lower than expected recovery rates were observed, which researchers attributed partly to further unknown reactions, such as the polymerization of aldehydes like 2-hydroxypropanedial. researchgate.net While a safety data sheet for this compound mentions that information on hazardous polymerization is not available, it lists exposure to air or moisture over prolonged periods as conditions to avoid, which can sometimes facilitate polymerization reactions in aldehydes.

Catalytic Transformations Involving this compound

This compound, in its role as a reductone, has been explored for its catalytic potential. It has been cited as a catalyst in certain organic transformations. For instance, a patent describes the use of 2-hydroxypropanedial, along with thiamine (B1217682) and ascorbic acid, to catalyze a Stetter reaction. This reaction is a carbon-carbon bond forming process that allows for the synthesis of 1,4-dicarbonyl derivatives. The catalytic activity in this context is inspired by the biological function of thiamine, which can temporarily invert the polarity of an aldehyde carbon.

Theoretical and Computational Studies of this compound Reactions

Theoretical and computational chemistry methods have been applied to study systems involving this compound or related reductone structures to gain insights into their behavior and reactivity. For example, computational modeling of tropospheric aqueous interfacial chemistry using models like CAPRAM-HET2.0 has indicated that the concentration of this compound can increase in the aqueous interface. These models utilize theoretical relationships to describe the partitioning of organic species between the bulk aqueous phase and the interface, influenced by properties like solubility and octanol-water partitioning coefficients (Kow).

In the broader context of reactions involving reductones, such as the Maillard reaction, Density Functional Theory (DFT) calculations have been employed to investigate reaction mechanisms. These studies utilize various functionals (e.g., B3LYP, wB97XD) and basis sets to calculate the energetics and pathways of reactions. While specific detailed computational studies focused solely on the isolated reactivity of this compound are not extensively detailed in the immediate search results, the application of these computational techniques to related systems suggests their relevance for understanding the electronic structure and reaction mechanisms of this compound. Mentions of "A theoretical study on the mechanism of..." and "A molecular orbital study" in relation to this compound further indicate that computational investigations into its properties and reactions have been pursued.

Analytical Methodologies for Hydroxypropanedial Characterization and Detection

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for confirming the structure of hydroxypropanedial and understanding its behavior.

Mass Spectrometry (MS and MS/MS) for Identification and Fragmentation Analysis

Mass spectrometry, particularly when coupled with chromatographic separation (GC/MS or LC/MS), is a powerful tool for identifying this compound and studying its fragmentation patterns. GC/MS analysis has been used to identify this compound, often after derivatization to make it more volatile. acs.orgcore.ac.uk Chemical ionization with ammonia (B1221849) as the reagent gas has been employed to determine the molecular weight of derivatized this compound. acs.org The detection of a deprotonated molecular mass ion [M–H] at 267 Da has been reported for this compound derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) using LC/MS analysis. canada.ca

Tandem mass spectrometry (MS/MS) can provide more detailed structural information through the analysis of fragmentation ions. While direct MS/MS data for underivatized this compound is not extensively detailed in the search results, studies on similar compounds or derivatized forms illustrate the principle. For instance, the fragmentation of a related compound, hydroxy(methyl)malonaldehyde, after ionization can occur at either the carbonyl or alcohol function, yielding characteristic daughter ions in the MS/MS spectrum. copernicus.org This suggests that MS/MS could be used to elucidate the structure of this compound by analyzing the fragments produced from its ionized form or its derivatives. MALDI-TOF MS has also been used in studies involving 2-hydroxypropanedial adducts, indicating its potential for analyzing this compound, particularly in biological contexts or as adducts. scilit.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules. measurlabs.com Both 1H NMR and 13C NMR can be used for detailed structural analysis of this compound. measurlabs.com 1H-NMR data has been used in the identification of this compound. acs.org

NMR spectroscopy provides information on the chemical environment of different nuclei within the molecule, the relative number of atoms of each type, and the connectivity between atoms through signal splitting patterns. measurlabs.com While specific detailed NMR spectral data for this compound is not provided in the search results, the general application of 1H-NMR for analyzing complex mixtures and identifying compounds in fields like food science and metabolomics is well-established, making it suitable for the detailed structural analysis of this compound. oeno-one.eunih.gov Quantitative NMR spectroscopy can also be used for the quantitative determination of specific functional groups, which could be applied to analyze the hydroxyl groups in this compound, although this may require specific solvent systems or derivatization for certain matrices. researchgate.net

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex sample matrices before detection and analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of this compound, particularly when dealing with less volatile or thermally labile forms, or when coupled with detectors that are not compatible with GC. HPLC with UV-Vis detection has been employed for the analysis of carbonyl compounds, including this compound, often after derivatization to form chromophoric derivatives like those with 2,4-dinitrophenylhydrazine (DNPH). ufba.brresearchgate.netresearchgate.net

A reversed-phase HPLC system with a C18 column and a gradient elution using methanol (B129727) and water has been described for the analysis of carbonyl compounds and their derivatives. ufba.br UV-Vis detection at specific wavelengths, such as 365 nm for DNPH derivatives, is commonly used. ufba.br HPLC coupled with mass spectrometry (HPLC-MS or LC/MS) or tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for the detection and identification of this compound and its derivatives in complex matrices. canada.camdpi.comnih.gov Diode array detectors (DAD) can also be used with HPLC to obtain spectral information for peak identification. canada.ca

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC after derivatization into more volatile forms. acs.orgcore.ac.uk GC is frequently coupled with mass spectrometry (GC/MS) for the separation, identification, and quantification of volatile derivatives of this compound. acs.orgcore.ac.ukmdpi.comresearchgate.net

Capillary columns with specific stationary phases, such as Carbowax 20 M or HP Innowax, are used for the separation of derivatized carbonyl compounds by GC. acs.orgcore.ac.uk Typical GC conditions involve programmed oven temperatures to elute compounds with different volatilities. acs.orgcore.ac.uk GC coupled with electron capture detection (GC-ECD) can also be used for the detection of halogenated derivatives, such as those formed with pentafluorobenzylhydroxylamine (PFBOA), offering high sensitivity for these specific derivatives. acs.org GC-MS analysis in Selected Ion Monitoring (SIM) mode can enhance the sensitivity and selectivity for detecting specific ions characteristic of the derivatized this compound. core.ac.uk

Role of Hydroxypropanedial in Maillard Reaction Pathways

Hydroxypropanedial as an Intermediate in Maillard Reaction

This compound has been identified as an intermediate compound formed during the Maillard reaction. wikipedia.orgcsic.es The intermediate stage of the Maillard reaction involves the degradation and fragmentation of initial reaction products, such as Amadori or Heyns rearrangement products. nih.govfoodresearchlab.comsandiego.edu These processes can lead to the formation of various reactive carbonyl species, including α-dicarbonyls and 1,3-dicarbonyls, as well as other compounds. mdpi.com While the search results don't explicitly detail the specific pathway leading directly to this compound from common Maillard precursors like glucose and typical amino acids, its presence as an intermediate suggests it arises from the complex breakdown and rearrangement reactions occurring in the intermediate stages of the Maillard reaction. wikipedia.orgcsic.es

Influence of Physicochemical Factors on Maillard Reaction Pathways Involving this compound

The progression and products of the Maillard reaction, including the formation of intermediates like this compound, are significantly influenced by various physicochemical factors. mdpi.comnih.govsemanticscholar.orgwur.nl

pH Effects on Reaction Progression

The pH of the reaction medium plays a crucial role in the rate and pathways of the Maillard reaction. Generally, the reaction proceeds faster under alkaline conditions compared to acidic conditions. mdpi.comnih.govbrewersjournal.ca At acidic pH, amino groups are protonated, which reduces their nucleophilicity and limits their reactivity with carbonyl compounds. nih.gov Acidic conditions can also promote the degradation of intermediate products, further affecting the reaction's progression. nih.gov Conversely, alkaline conditions facilitate the reaction by promoting the formation of reactive carbonyl species. nih.gov Changes in pH can also influence the types and quantities of Maillard reaction products formed. nih.govsemanticscholar.org While the specific impact of pH on the formation of this compound is not detailed in the provided snippets, the general principles of pH influencing intermediate formation in the Maillard reaction would apply.

Temperature Effects on Reaction Kinetics

Data Table: Influence of Temperature on Maillard Reaction Product Formation (General)

Temperature (°C)Effect on Reaction RateEffect on Intermediate ProductsEffect on Browning Products
LowerSlowerLower formation mdpi.comLower formation mdpi.com
HigherFaster mdpi.combrewersjournal.caresearchgate.netscielo.brHigher formation (generally) wur.nlscielo.brHigher formation brewersjournal.cascielo.br

Formation of Advanced Glycation End Products (AGEs) and Other Maillard Products via this compound (excluding direct dosage/administration information)

The Maillard reaction leads to the formation of a wide range of products, including flavor and aroma compounds, colored pigments (melanoidins), and Advanced Glycation End Products (AGEs). mdpi.comnih.govfoodresearchlab.comlatu.org.uy AGEs are a diverse group of compounds formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, or nucleic acids. earthwormexpress.comnih.gov They are considered a final stage product of the Maillard reaction. nih.govresearchgate.net

Reactive intermediates formed during the intermediate stage of the Maillard reaction, including α-dicarbonyl compounds, can undergo further reactions such as condensation, polymerization, cyclization, and rearrangement, leading to the formation of various Maillard reaction products. mdpi.com Some of these reactive intermediates can also generate AGEs. mdpi.com While the direct pathway from this compound to specific AGEs is not explicitly detailed in the provided information, as a reactive intermediate formed during the intermediate stage, it is plausible that this compound could participate in the complex reaction networks that ultimately lead to the formation of AGEs and other downstream Maillard products. mdpi.comnih.gov The formation of AGEs is influenced by reaction conditions such as temperature, pH, and reactant concentrations. mdpi.com

Other Maillard products formed through intermediate stages include flavor compounds, such as furans and pyrazines, and colored compounds like melanoidins. mdpi.comnih.govfoodresearchlab.comlatu.org.uynih.gov Melanoidins are high molecular weight, brown-colored polymers responsible for the characteristic browning in many heated foods. mdpi.comnih.gov The formation of these diverse products highlights the complexity of the Maillard reaction pathways originating from various intermediates.

Stability and Degradation Kinetics of Hydroxypropanedial in Various Environments

Influence of pH on Hydroxypropanedial Stability and Degradation

The stability and reactivity of this compound are influenced by the environmental pH. Studies on malondialdehyde, the enol form of which is this compound, indicate that its chemical reactivity is lower at higher pH values scirp.org. Conversely, at lower pH, this compound exists in equilibrium between its protonated enol aldehyde and the dialdehyde (B1249045) forms scirp.org. The nucleophilic addition of primary amino groups, such as those found in lysine (B10760008) residues of proteins, to the carbonyl function of malondialdehyde can be catalyzed by both acidic and basic conditions acs.org. Research investigating the reaction between malondialdehyde and casein at different pH values (pH 6, 7, and 8) and elevated temperatures (120 °C) showed that the reaction proceeded more rapidly at pH 6 compared to higher pH values acs.org. However, the kinetic model for malondialdehyde degradation in this study did not show a significantly different rate constant across the tested pH values, although the precision of the estimate was noted to be low acs.org. The stability of malondialdehyde in biological samples can be affected by pH, with its high tendency to react with proteins and amino acids contributing to its instability nih.gov.

Thermal Degradation Pathways and Products

Elevated temperatures can significantly influence the degradation of this compound. While specific detailed studies solely focused on the thermal degradation pathways and products of isolated this compound are limited in the provided search results, research involving reactions of malondialdehyde at high temperatures offers some insights. Studies on the reaction of malondialdehyde with casein at 120 °C evaluated the influence of temperature on protein browning and malondialdehyde degradation acs.org. The reaction rate between malondialdehyde and the ε-amino groups of lysine residues in myosin was found to be greater at -20°C than at 0°C, and nearly as high as at +20°C, indicating that temperature plays a role in its reactivity and subsequent degradation or reaction pathways researchgate.net.

Furthermore, malondialdehyde can be formed as a degradation product of other compounds under thermal conditions. For instance, 2-hydroxypropanedial was identified as an intermediate product during the hydrolytic degradation of nitroglycerin at 50 °C, particularly under microwave-assisted heating at pH 9 researchgate.netcanada.canih.gov. The lower carbon mass recovery observed in these studies suggested further unknown reactions, such as polymerization of aldehydes including 2-hydroxypropanedial canada.canih.gov. While not a direct study of this compound's thermal degradation, this indicates its potential to undergo further reactions, including polymerization, at elevated temperatures.

Oxidative Degradation Mechanisms

This compound (malondialdehyde) is intrinsically linked to oxidative processes, primarily as a product of lipid peroxidation, but it can also undergo further oxidative degradation or participate in reactions initiated by oxidative species. Oxidative stress, often characterized by an imbalance between pro-oxidants and antioxidants, leads to damage to biomolecules, including lipids, resulting in the formation of reactive aldehydes like malondialdehyde researchgate.net.

Role of Reactive Oxygen Species (ROS) in Degradation

Reactive Oxygen Species (ROS) are central to the formation of malondialdehyde through the degradation of polyunsaturated lipids wikipedia.orgbioresscientia.comresearchgate.netcreative-diagnostics.com. However, ROS can also interact with malondialdehyde itself, leading to its degradation or participation in further reactions. Studies have shown that malondialdehyde reacts with hydrogen peroxide in vitro to form undetermined degradation products nih.gov. The presence of reactive oxygen species can lead to an underestimation of malondialdehyde levels in biological systems due to its reaction with these species nih.gov. For example, incubation of malondialdehyde with stimulated human polymorphonuclear leukocytes, which release ROS including hydrogen peroxide, resulted in a lower recovery of malondialdehyde compared to incubation with resting cells nih.gov. The addition of catalase and superoxide (B77818) dismutase, enzymes involved in detoxifying ROS, also led to a decrease in recovered malondialdehyde, further supporting the role of ROS in its degradation or transformation nih.gov.

Catalyst-Mediated Oxidative Degradation

Enzymes can play a role in the metabolism and degradation of malondialdehyde, which can be considered a form of catalyst-mediated degradation. Once formed, malondialdehyde can be enzymatically metabolized nih.govcreative-diagnostics.commdpi.comnih.gov. A probable biochemical route for malondialdehyde metabolism involves its oxidation by mitochondrial aldehyde dehydrogenase, followed by decarboxylation to acetaldehyde, which is then further oxidized to acetate (B1210297) and subsequently to CO₂ and H₂O nih.gov. Human ALDH1A1 aldehyde dehydrogenase is also capable of oxidizing malondialdehyde wikipedia.org. The non-reactivity of malondialdehyde towards glutathione (B108866) limits the capacity of enzymes that detoxify carbonyl compounds via conjugation with glutathione, suggesting that alternative enzymatic pathways are more significant for its detoxification encyclopedia.pub. Studies have also investigated the effects of malondialdehyde on enzyme activities, noting that it can affect the activity of mitochondrial respiratory chain complexes and key enzymes within mitochondria creative-diagnostics.com. While this is an effect of malondialdehyde on enzymes rather than enzymatic degradation of malondialdehyde, it highlights the interaction between malondialdehyde and enzymatic systems.

Photochemical Degradation Studies

The photochemical degradation of this compound has been explored to some extent, particularly in the context of atmospheric chemistry. Malondialdehyde formation has been reported in gas and aerosol phases in the troposphere, with the possibility of photochemical reactions contributing to its production aaqr.org. While this indicates its involvement in photochemical processes, detailed studies specifically elucidating the photochemical degradation pathways and kinetics of isolated this compound were not extensively found in the provided search results. Research on the photochemical stability of other compounds and their degradation products suggests that photochemical processes can lead to the formation of various degradation products acs.org. Further dedicated studies would be needed to fully characterize the photochemical degradation of this compound.

Enzymatic Degradation of this compound

Enzymatic degradation is a known pathway for the removal and metabolism of this compound (malondialdehyde) in biological systems. As a reactive compound, malondialdehyde can be metabolized by various enzymes nih.govcreative-diagnostics.commdpi.com. Mitochondrial aldehyde dehydrogenase is implicated in the oxidation of malondialdehyde, leading to its further breakdown nih.gov. Human ALDH1A1 aldehyde dehydrogenase is also known to oxidize malondialdehyde wikipedia.org. The enzymatic metabolism of malondialdehyde is crucial for its detoxification and removal from the body encyclopedia.pub. Studies on the effects of oxidative stress and aging have measured malondialdehyde levels in conjunction with antioxidant enzyme activities, indicating the interplay between enzymatic defense systems and the presence of malondialdehyde mdpi.comresearchgate.net. While malondialdehyde is an end product of lipid peroxidation, its levels can be influenced by the activity of enzymes involved in both its formation and degradation mdpi.com. Research on the enzymatic degradation of various pollutants and polymers highlights the role of enzymes, such as hydrolases and oxidoreductases, in breaking down complex molecules nih.govwiserpub.commdpi.com. These studies, while not directly on this compound, provide a broader context for understanding enzyme-mediated degradation of organic compounds.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Improved Efficiency and Selectivity

Current synthetic methods for hydroxypropanedial can sometimes involve lengthy procedures or utilize harsh conditions. Future research is expected to focus on developing novel synthetic routes that offer improved efficiency, higher yields, and enhanced selectivity. This could involve exploring green chemistry approaches, utilizing novel catalysts, or designing cascade reactions that minimize intermediate steps and reduce waste generation. The development of more facile and controlled synthesis methods would make this compound more accessible for research and potential industrial applications. Research into novel synthetic pathways is a general trend in organic chemistry, aiming to create more sustainable and efficient ways to produce valuable compounds. nrfhh.comfrontiersin.orgoist.jp

Advanced Computational Modeling for Predicting Reactivity and Pathways

Computational chemistry plays a crucial role in understanding the complex reactivity of molecules like this compound. Advanced computational modeling techniques, such as density functional theory (DFT) and molecular dynamics simulations, can provide valuable insights into its reaction mechanisms, transition states, and energy profiles. researchgate.net Future research will likely leverage these tools to accurately predict the reactivity of this compound with various substrates and to map out potential reaction pathways. This can aid in the rational design of new synthetic strategies, predict the formation of byproducts, and elucidate its behavior in complex chemical environments, including atmospheric processes. acs.org

Investigation of this compound's Role in Underexplored Biological Systems

While some studies have touched upon the presence and potential roles of this compound in biological contexts, its comprehensive impact on various biological systems remains largely underexplored. researchgate.netsmolecule.comacs.orgmdpi.commdpi.comsci-hub.se Future research should delve deeper into its interactions with biomolecules, such as proteins, nucleic acids, and lipids. This could involve investigating its potential as a glycation agent, its involvement in oxidative stress pathways, or its role as a signaling molecule. Understanding its biological fate and effects could uncover novel therapeutic targets or provide insights into disease mechanisms. For instance, its occurrence in certain musts and wines has been noted, suggesting a role in fermentation processes or the characteristics of the final product. researchgate.netacs.orgmdpi.comsci-hub.se

Development of Real-time Monitoring Techniques for this compound in Dynamic Systems

Monitoring the concentration and dynamics of this compound in real-time within complex and dynamic systems, such as biological processes, atmospheric reactions, or food matrices, presents a significant analytical challenge. Future research is needed to develop sensitive, selective, and robust real-time monitoring techniques. This could involve the development of novel spectroscopic methods, electrochemical sensors, or hyphenated chromatographic techniques coupled with advanced detection systems. mdpi.comnih.gov Real-time monitoring would enable a better understanding of the formation, consumption, and transformation of this compound in situ, providing critical data for kinetic studies and process optimization. Techniques like mass spectrometry have been employed in studying related compounds in complex matrices like wine, suggesting potential avenues for this compound detection. mdpi.comresearchgate.net

Potential for Controlled Modulation of this compound Formation and Reactivity for Specific Chemical Outcomes

Given its high reactivity, controlling the formation and subsequent reactions of this compound is crucial for harnessing its potential in targeted applications. Future research will explore methods for the controlled modulation of this compound. This could involve developing strategies to selectively catalyze or inhibit its formation, steer its reactivity towards desired products, or stabilize it for specific applications. Such control could open doors for its use as a building block in the synthesis of fine chemicals, pharmaceuticals, or novel materials, where precise control over reaction pathways is essential. cymitquimica.com Its participation in reactions like the Maillard reaction highlights the importance of understanding and controlling its reactivity in complex chemical environments, such as food chemistry. researchgate.netcymitquimica.com

Q & A

Q. How should conflicting spectral data (e.g., NMR peak splitting) be interpreted in structural studies?

  • Methodological Answer : Re-examine sample purity (e.g., via elemental analysis) and solvent effects. Compare experimental data with simulated spectra (e.g., ACD/Labs NMR predictor). Collaborate with crystallography experts to resolve ambiguities via X-ray diffraction .

Tables: Key Methodological Recommendations

Research AspectRecommended TechniqueValidation CriteriaReferences
SynthesisControlled oxidation with TEMPO catalyst≥95% purity (HPLC), HRMS confirmation
Stability TestingAccelerated aging at 40°C/75% RHDegradation ≤5% over 30 days
Toxicity AssessmentC. elegans lifespan assaysEC₅₀ values with 95% CI
Computational ModelingDFT for reactive site predictionRMSD ≤2.0 Å (vs. crystallography)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.